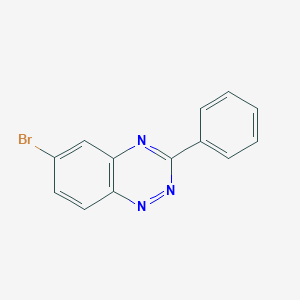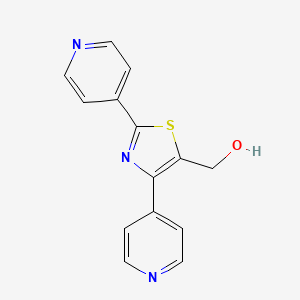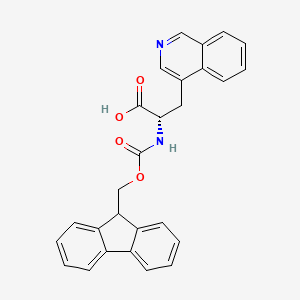
6-Bromo-3-phenyl-1,2,4-benzotriazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-phenyl-1,2,4-benzotriazine is an aromatic, fused N-heterocycle that belongs to the benzotriazine family This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 3rd position of the benzotriazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenyl-1,2,4-benzotriazine can be achieved through various methods. One common approach involves the cyclization of N-protected (2-acylamino)arylhydrazines. This method typically involves the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation in the presence of copper (I) ions and oxygen, leading to the formation of azo compounds. The treatment of these azo compounds with trifluoroacetic acid (TFA) yields 1,2,4-benzotriazines in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-phenyl-1,2,4-benzotriazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The benzotriazine ring can participate in [4+2] cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition Reactions: These reactions often require the presence of a dienophile and are conducted under thermal or photochemical conditions.
Major Products
Substitution Reactions: The major products are substituted benzotriazines, where the bromine atom is replaced by the nucleophile.
Cycloaddition Reactions: The major products are fused heterocyclic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-phenyl-1,2,4-benzotriazine and its derivatives involves interactions with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π–π stacking interactions and hydrogen bonding with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,2,4-benzotriazine-3-carboxylic acid: This compound has a carboxylic acid group at the 3rd position instead of a phenyl group.
3-Phenyl-1,2,4-benzotriazine: This compound lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-3-phenyl-1,2,4-benzotriazine is unique due to the presence of both a bromine atom and a phenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in substitution reactions, while the phenyl group can enhance the compound’s ability to interact with biological targets through π–π stacking interactions.
Propiedades
Número CAS |
69918-17-8 |
|---|---|
Fórmula molecular |
C13H8BrN3 |
Peso molecular |
286.13 g/mol |
Nombre IUPAC |
6-bromo-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C13H8BrN3/c14-10-6-7-11-12(8-10)15-13(17-16-11)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
YCRBXZCLASQJEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)




![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)






![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
